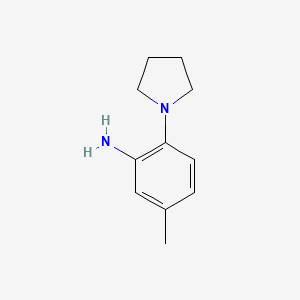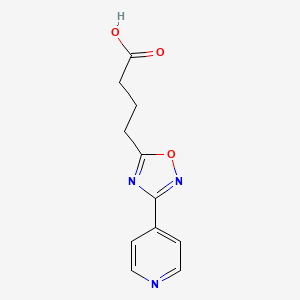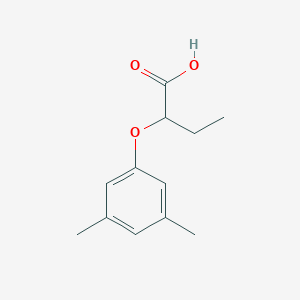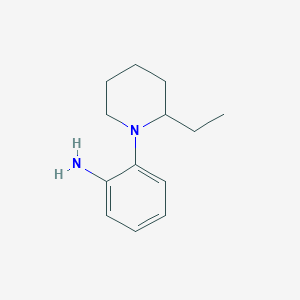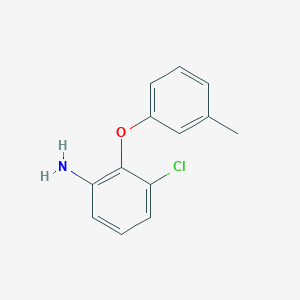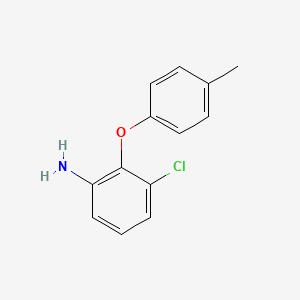
2-(3-クロロフェノキシ)ブタン酸
説明
科学的研究の応用
2-(3-Chlorophenoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic processes .
Mode of Action
It is suggested that it may undergo hydrolytic dehalogenation, a process where a halogen atom is replaced by a hydrogen atom . This process can lead to the formation of the corresponding ®-2-hydroxyalkanoic acids .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .
Pharmacokinetics
Its molecular weight of 21465 suggests that it may have reasonable bioavailability .
Result of Action
The transformation of the compound through hydrolytic dehalogenation could potentially lead to changes in cellular metabolism .
生化学分析
Biochemical Properties
2-(3-Chlorophenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The interaction between 2-(3-Chlorophenoxy)butanoic acid and carboxylesterases involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
2-(3-Chlorophenoxy)butanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. Additionally, 2-(3-Chlorophenoxy)butanoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Chlorophenoxy)butanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. This binding can result in the modulation of downstream signaling pathways and alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chlorophenoxy)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Chlorophenoxy)butanoic acid remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(3-Chlorophenoxy)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-(3-Chlorophenoxy)butanoic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress response. It interacts with enzymes such as carboxylesterases and cytochrome P450s, which play crucial roles in the metabolism of xenobiotics. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(3-Chlorophenoxy)butanoic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and may accumulate in certain cellular compartments. Its localization and accumulation can influence its biological activity and efficacy .
Subcellular Localization
2-(3-Chlorophenoxy)butanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with specific biomolecules and its overall impact on cellular processes .
準備方法
The synthesis of 2-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 3-chlorophenol with butanoic acid, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-(3-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-(3-Chlorophenoxy)butanoic acid can be compared with other chlorophenoxy acids, such as:
- 2-(4-Chlorophenoxy)butanoic acid
- 2-(2-Chlorophenoxy)butanoic acid
- 2-(3-Chlorophenoxy)propanoic acid
These compounds share similar structural features but differ in the position of the chlorine atom or the length of the carbon chain. The unique position of the chlorine atom in 2-(3-Chlorophenoxy)butanoic acid gives it distinct chemical properties and reactivity .
特性
IUPAC Name |
2-(3-chlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNOFNYWTSJBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589751 | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-95-7 | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
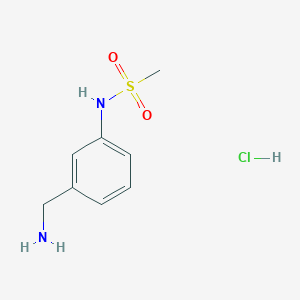
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
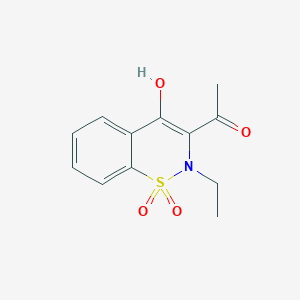
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
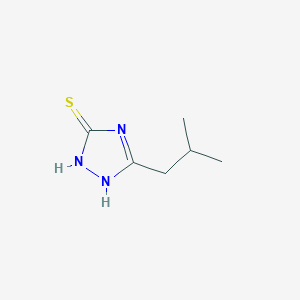
acetic acid](/img/structure/B1318561.png)
